molecular formula C9H10N2O B1593621 N-Cyclopropylisonicotinamide CAS No. 25764-75-4

N-Cyclopropylisonicotinamide

カタログ番号: B1593621
CAS番号: 25764-75-4
分子量: 162.19 g/mol
InChIキー: PTRHJJHEZUMSQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cyclopropylisonicotinamide is a synthetic compound belonging to the class of isonicotinamide derivatives. It has garnered attention due to its potential therapeutic and environmental applications. The compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the isonicotinamide moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropylisonicotinamide typically involves the condensation of isonicotinic acid or its derivatives with cyclopropylamine. One common method includes the reaction of isonicotinic acid chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .

化学反応の分析

Substitution Reactions

The chlorine atoms at positions 2 and 6 on the pyridine ring are highly reactive toward nucleophilic substitution. Common reactions include:

SubstituentReagent/ConditionsProductYieldKey Findings
4-ChlorophenolPd₂dba₃, rac-BINAP, NaOtBu, THF, 135–140°C2,6-Di(4-chlorophenoxy)-N-cyclopropylisonicotinamide68%Aromatic C–O bond formation via palladium-catalyzed cross-coupling
PiperidinePd₂dba₃, Xantphos, dioxane, NaOtBu, 110–120°C2-Piperidino-N-cyclopropylisonicotinamide37%Steric effects from the cyclopropyl group necessitate Xantphos for improved ligand coordination
2-Amino-4-methylbenzonitrilePd₂dba₃, rac-BINAP, dioxane, NaOtBu, 110–120°C2-(2-Amino-4-methylbenzamido)-N-cyclopropylisonicotinamide43%Meta-substitution pattern enhances electronic coupling in hybrid heterocycles

Notable Observations :

  • The cyclopropyl group stabilizes intermediates during substitution, reducing side reactions .

  • Electron-withdrawing substituents on the pyridine ring accelerate reaction kinetics by 40–60% compared to unsubstituted analogs .

Cross-Coupling Reactions

Palladium-mediated cross-coupling enables functionalization at the pyridine’s 4-position, leveraging the carboxamide’s directing effect:

Reaction TypeReagentsConditionsProductEfficiency
Suzuki–MiyauraArylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, H₂O/THF100°C, 24h4-Aryl-N-cyclopropylisonicotinamide55–72%
Buchwald–HartwigAniline derivatives, Pd₂dba₃, Xantphos, Cs₂CO₃, toluene110°C, 18h4-Amino-N-cyclopropylisonicotinamide48–65%

Key Mechanistic Insight :
The cyclopropyl carboxamide acts as a transient directing group, coordinating Pd⁰ to facilitate oxidative addition at the C4 position .

Cycloaddition Reactions

The ethynyl-substituted derivative (N-Cyclopropyl-2-ethynylisonicotinamide) participates in [2+2] and [3+2] cycloadditions:

Cycloaddition TypeReagentProductApplication
[2+2] with Tetrazines3,6-Di(2-pyridyl)-1,2,4,5-tetrazine, DCM, RTBicyclic pyridopyridazinePhotoaffinity labeling probes
CuAAC (Click Chemistry)Benzyl azide, CuSO₄, sodium ascorbate, H₂O/THF1,2,3-Triazole-linked conjugatesBioconjugation and polymer synthesis

Thermodynamic Stability :

  • Strain energy from the cyclopropyl ring lowers activation barriers by 15–20 kJ/mol compared to non-cyclopropyl analogs.

Hydrolysis and Stability

The carboxamide bond exhibits pH-dependent hydrolysis:

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)Major Product
0.1M HCl, 25°C0.012 ± 0.00257.8hIsonicotinic acid + cyclopropylamine
0.1M NaOH, 25°C0.085 ± 0.0058.15hIsonicotinate salt

Stabilization Strategies :

  • Lyophilization at pH 5–6 extends shelf life to >24 months.

  • Co-crystallization with maleic acid reduces hydrolysis by 70% under acidic conditions.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with cytochrome b highlight its pharmacological relevance:

TargetAssayIC₅₀Mechanism
Cytochrome b (Plasmodium falciparum)Oxygen consumption assay40 nMDisrupts mitochondrial electron transport, leading to ROS accumulation
ABL1 Kinase (T315I mutant)Kinase inhibition assay105 ± 11.65 nMCompetitive ATP binding via cyclopropyl-induced conformational strain

Structural Insights :

  • Molecular docking shows the cyclopropyl group occupies a hydrophobic pocket adjacent to the ATP-binding site .

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:
N-Cyclopropylisonicotinamide has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammation. Its derivatives exhibit notable biological activities, including enzyme inhibition and modulation of biological pathways. For instance, structure-activity relationship (SAR) studies indicate that modifications to the isonicotinamide core can significantly impact efficacy against various biological targets.

Case Study:
A study explored the anti-cancer properties of this compound derivatives. The results demonstrated that certain modifications enhanced their potency against specific cancer cell lines, suggesting a promising avenue for drug development .

Biological Research

Enzyme Inhibition:
The compound has been employed in studies focusing on enzyme inhibition. It interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to active sites or altering conformations. This mechanism is crucial for developing inhibitors for diseases characterized by dysregulated enzyme activity .

Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. Its derivatives have shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Industrial Applications

Specialty Chemicals:
In the industrial sector, this compound serves as a building block for synthesizing specialty chemicals and materials. Its unique structural features allow it to be integrated into complex chemical processes, enhancing the production of various compounds .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms through which this compound exerts its effects. Future studies may focus on:

  • Optimization of Derivatives: Investigating how different substitutions on the isonicotinamide core can enhance therapeutic efficacy.
  • Mechanistic Studies: Understanding the detailed molecular interactions between this compound and its biological targets.
  • Clinical Trials: Advancing promising compounds into clinical evaluation to assess their safety and efficacy in humans.

作用機序

The mechanism of action of N-Cyclopropylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways essential for the survival and proliferation of cancer cells or pathogens .

類似化合物との比較

    2-Bromo-N-cyclopropylisonicotinamide: A brominated derivative with similar structural features but different reactivity and applications.

    Isonicotinamide: The parent compound without the cyclopropyl group, used in various pharmaceutical and industrial applications

Uniqueness: N-Cyclopropylisonicotinamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .

生物活性

N-Cyclopropylisonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic implications.

This compound belongs to a class of compounds known for their ability to inhibit specific kinases, which are crucial in various signaling pathways associated with diseases such as cancer. The compound exhibits structural similarities to other nicotinamide derivatives, which have been shown to possess significant biological activities.

Key Features of this compound:

  • Chemical Formula : C11_{11}H12_{12}N2_2O
  • Molecular Weight : 188.23 g/mol
  • Mechanism : Inhibits TGFβR1 and ALK4 kinases with low IC50 values (around 39 nM) indicating strong potency against these targets .

Kinase Inhibition Studies

Research has demonstrated that this compound effectively inhibits several kinases involved in cell proliferation and survival. In a study involving cynomolgus macaques, the compound was associated with significant renal tumor development when administered alongside other kinase inhibitors, suggesting its potent biological activity in vivo .

CompoundIC50 (nM)Target Kinase
This compound39TGFβR1
N-(2-hydroxypropyl)nicotinamide37TGFβR1
SCIO-97420ALK4

Antimalarial Activity

Further investigations into related compounds have revealed that modifications in the cyclopropyl group significantly affect biological activity. For instance, the removal or alteration of this group led to a marked decrease in antiparasitic activity against Plasmodium falciparum, indicating its critical role in maintaining efficacy .

Case Study Overview

A notable case study explored the effects of this compound on renal tumors in macaques. The study highlighted that exposure to this compound, combined with others, resulted in invasive malignant epithelial neoplasms. The findings underscored the necessity for careful evaluation of long-term exposure to kinase inhibitors .

Implications for Cancer Therapy

The potential application of this compound as a therapeutic agent in cancer treatment is supported by its ability to inhibit key signaling pathways involved in tumor growth. Its selectivity for TGFβR1 and ALK4 positions it as a candidate for further development in targeted cancer therapies.

Q & A

Q. What are the key considerations for optimizing synthetic routes to N-Cyclopropylisonicotinamide?

Basic Research Question
To optimize synthesis, researchers should first evaluate reaction yields, purity, and scalability. For example, cyclopropane ring formation often requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid side reactions. Characterization via NMR and HPLC is critical to confirm structural integrity . Experimental protocols must include step-by-step procedures, reagent stoichiometry, and purification methods to ensure reproducibility .

Advanced Research Question
Advanced studies should address mechanistic aspects, such as stereochemical outcomes during cyclopropanation. Computational modeling (e.g., DFT calculations) can predict transition states and guide catalyst selection. Comparative analysis of alternative routes (e.g., Buchwald-Hartwig vs. Ullmann coupling) should include energy efficiency and waste reduction metrics .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Basic Research Question
Begin by validating assay conditions (e.g., cell line viability, compound solubility, and dose-response ranges). Ensure consistency in positive/negative controls and statistical methods (e.g., ANOVA with post-hoc tests) . Cross-reference raw data from conflicting studies to identify protocol deviations, such as incubation times or solvent effects .

Advanced Research Question
Advanced analysis may involve meta-analyses of published datasets to identify confounding variables. For example, discrepancies in IC50 values could stem from differences in target protein isoforms or assay interference from cyclopropane ring metabolites. Structural dynamics studies (e.g., cryo-EM or molecular docking) can clarify binding site interactions .

Q. What methodologies are recommended for characterizing the stability of this compound under physiological conditions?

Basic Research Question
Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track degradation products. Include pH-dependent stability assays (pH 1.2–7.4) to simulate gastrointestinal and plasma environments . Report degradation kinetics using Arrhenius equations .

Advanced Research Question
Advanced studies should employ isotopic labeling (e.g., ¹³C or ²H) to trace degradation pathways. Mass spectrometry and NMR can identify reactive intermediates, such as ring-opened byproducts. Computational simulations (e.g., QSPR models) can predict shelf-life under varying storage conditions .

Q. How can researchers design in vitro and in vivo models to evaluate the pharmacological potential of this compound?

Basic Research Question
For in vitro models, select cell lines expressing the target receptor/enzyme and validate using siRNA knockdown or CRISPR-Cas8. Include dose-response curves with at least three biological replicates . For in vivo studies, use species-matched pharmacokinetic models (e.g., rodent CYP450 isoforms) and justify sample sizes using power analysis .

Advanced Research Question
Advanced designs may incorporate organ-on-a-chip systems to assess tissue-specific toxicity. In vivo studies should integrate metabolomics to identify active metabolites and assess blood-brain barrier penetration via LC-MS/MS .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

Basic Research Question
Synthesize analogs with modifications to the cyclopropane ring or pyridine moiety. Use comparative IC50/EC50 data in target-specific assays (e.g., enzyme inhibition or receptor binding). Statistical tools like partial least squares (PLS) regression can correlate structural descriptors with activity .

Advanced Research Question
Leverage machine learning (e.g., random forest or neural networks) to predict SAR trends from large datasets. X-ray crystallography or cryo-EM of ligand-target complexes provides atomic-level insights into binding interactions .

Q. How should researchers address ethical and reproducibility challenges in preclinical studies involving this compound?

Basic Research Question
Follow NIH guidelines for animal welfare, including randomization, blinding, and endpoint criteria . Publish raw data in repositories like Zenodo and provide detailed protocols in supplementary materials .

Advanced Research Question
Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use blockchain-based platforms for immutable data logging and third-party audits of experimental workflows .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Basic Research Question
Use software like ACD/Labs or ChemAxon to calculate logP, pKa, and solubility. Validate predictions with experimental data from shake-flask or potentiometric titrations .

Advanced Research Question
Employ molecular dynamics simulations to study solvent interactions and free energy landscapes. Quantum mechanical calculations (e.g., COSMO-RS) can predict partition coefficients in complex biological matrices .

Q. How can contradictory findings in the literature about this compound’s mechanism of action be systematically evaluated?

Advanced Research Question
Conduct a systematic review using PRISMA guidelines to assess study quality and bias. Pathway enrichment analysis (e.g., KEGG or GO terms) can identify consensus biological pathways. CRISPR-based gene knockout screens may resolve whether off-target effects explain discrepancies .

Q. What are best practices for integrating this compound into multi-target drug discovery projects?

Advanced Research Question
Use polypharmacology networks to map interactions with secondary targets. Phenotypic screening in disease-relevant models (e.g., 3D tumor spheroids) can uncover synergistic effects with existing drugs .

Q. How should researchers approach the patenting of novel this compound derivatives while maintaining academic transparency?

Advanced Research Question
File provisional patents before public disclosure. Collaborate with university technology transfer offices to ensure compliance with open-access policies. Publish synthetic routes and biological data in peer-reviewed journals after patent submission .

特性

IUPAC Name

N-cyclopropylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRHJJHEZUMSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180436
Record name Isonicotinamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25764-75-4
Record name Isonicotinamide, N-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25764-75-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotinamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isonicotinic acid ethyl ester (3.0 g, 20 mmol) was mixed with cyclopropylamine (2 ml) at 120° C. in a sealed vial for 40 h. The reaction mixture was triturated with ether to give 1.62 g (50%) of N-cyclopropyl-isonicotinamide as off-white solid. 1H-NMR(CDCl3) d (ppm): 8.73 (d, 2H), 7.60 (d, 2H) and 6.55 (w, 1H), 2.92 (m, 1H), 0.90 (m, 2H) and 0.66 (m, 2H). Step 2: N-Cyclopropyl-isonicotinimidoyl chloride hydrochloride: N-Cyclopropyl-isonicotinamide (1.62 g, 10 mmol) was reacted with SOCl2 (12 g, 100 mol) at 80° C. overnight. The reaction mixture was concentrated and triturated with dichloromethane to give 1.3 g (64%) of N-cyclopropyl-isonicotinimidoyl chloride hydrochloride as yellow solid. Step 3: 4-(5-{2-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propyl}-4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-pyridine: (R)-3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-butyric acid hydrazide (56 mg, 0.2 mmol) was mixed with N-cyclopropyl-isonicotinimidoyl chloride hydrochloride (40.6 mg, 0.2 mmol) and K2CO3 (60 mg, 0.43 mmol) in DM (1 ml) at 100° C. for 3 h. The reaction mixture was dilute with dichloromethane and then washed with water. The organic layer was concentrated and purified with 5˜6% methanol in ethyl acetate to give 32 mg (39%) of the title comound. 1H-NMR(CDCl3) d (ppm): 8.78 (d, 2H), 8.05 (s, 1H), 7.96(d, 1H), 7.73(d, 2H), 7.45(m, 2H), 4.15 (q, 1H), 3.64 (dd, 1H), 3.31 (m, 2H), 1.68 (d, 3H), 1.25 (m, 2H) and 0.79 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropylisonicotinamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropylisonicotinamide
Reactant of Route 3
Reactant of Route 3
N-Cyclopropylisonicotinamide
Reactant of Route 4
N-Cyclopropylisonicotinamide
Reactant of Route 5
Reactant of Route 5
N-Cyclopropylisonicotinamide
Reactant of Route 6
Reactant of Route 6
N-Cyclopropylisonicotinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。